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CAS No.: 1263002-61-4

Cat. No.: B2968482 Get Quote

CAS Registry Number: 1263002-61-4 Document Type: Technical Whitepaper & Safety Guide

Version: 1.0 (2025)

Executive Summary: The Sterically-Shielded Linker
2-Methyl-4-morpholinobutan-2-amine is a bifunctional intermediate characterized by a

primary amine group shielded by a gem-dimethyl moiety and a distal morpholine ring. In drug

discovery, this specific architecture serves two critical functions:

Metabolic Stability: The gem-dimethyl group at the

-position to the amine blocks metabolic

-oxidation, a common clearance pathway for linear alkyl amines.

Solubility Enhancement: The morpholine ring acts as a polar, hydrogen-bond accepting

handle, improving the aqueous solubility of lipophilic drug candidates (e.g., kinase inhibitors).

This guide addresses the unique safety challenges posed by this compound, which combines

the corrosivity of primary amines with the specific toxicological profile of morpholine derivatives.

Chemical Identity & Structural Analysis[1]
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Property Specification

IUPAC Name 2-Methyl-4-(morpholin-4-yl)butan-2-amine

CAS Number
1263002-61-4 (Free Base) / 2044927-06-0 (HCl

Salt)

Molecular Formula

Molecular Weight 172.27 g/mol

SMILES CC(C)(CCN1CCOCC1)N

Physical State Colorless to pale yellow liquid (Predicted)

Boiling Point ~230°C (Predicted based on SAR)

pKa (Predicted) ~10.2 (Amine), ~8.4 (Morpholine)

Structural Logic
The molecule consists of a hydrophobic spacer (the gem-dimethyl butane chain) connecting a

nucleophilic head (amine) and a solubilizing tail (morpholine).

Steric Hindrance: The tertiary carbon at position 2 reduces the nucleophilicity of the primary

amine compared to linear analogs (e.g., 3-morpholinopropylamine), requiring harsher

conditions or specific catalysts for coupling reactions.

Hazard Identification & Toxicology
Based on Structure-Activity Relationships (SAR) with 3-morpholinopropylamine and general

aliphatic amines.

GHS Classification (Inferred)
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Hazard Class Category Hazard Statement

Skin Corrosion/Irritation 1B
H314: Causes severe skin

burns and eye damage.

Serious Eye Damage 1
H318: Causes serious eye

damage.[1][2]

Acute Toxicity (Oral) 4 H302: Harmful if swallowed.

Acute Toxicity (Dermal) 4
H312: Harmful in contact with

skin.[1]

Toxicological Mechanisms
Causticity (The Amine): The high basicity (pKa ~10.2) leads to saponification of skin lipids

and denaturation of proteins upon contact, causing deep, necrotic burns.

Systemic Toxicity (The Morpholine): Morpholine moieties can undergo metabolic activation

(N-oxidation). While the gem-dimethyl group protects the amine end, the morpholine ring

itself is associated with potential liver and kidney toxicity upon chronic exposure.

Sensitization: As a reactive amine, it has the potential to act as a hapten, binding to skin

proteins and inducing allergic contact dermatitis.

Emergency Response Protocols
Standard Operating Procedures (SOPs) for Acute Exposure.

The following decision tree outlines the immediate response required for exposure events.
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EXPOSURE INCIDENT

Identify Route

SKIN CONTACT
(Corrosive)

EYE CONTACT
(Immediate Damage Risk)

INHALATION
(Respiratory Irritation)

1. Remove contaminated clothing
2. Rinse 15+ min (Safety Shower)

3. Do NOT neutralize (exothermic risk)

1. Rinse 15+ min (Eyewash)
2. Hold eyelids open

3. Consult Ophthalmologist immediately

1. Move to fresh air
2. Oxygen if breathing difficult

3. Monitor for pulmonary edema (delayed)

SEEK MEDICAL ATTENTION
(Bring SDS)

Click to download full resolution via product page

Figure 1: Emergency Response Decision Tree for Corrosive Amine Exposure.

Handling, Storage, & Stability
Environmental Control

Hygroscopicity: Primary amines readily absorb atmospheric moisture and

, forming carbamate salts (white crusts). This degrades purity and alters stoichiometry in
synthesis.

Oxidation: The morpholine ring is susceptible to slow N-oxidation over time.

Storage Protocol
Atmosphere: Store under Argon or Nitrogen (inert gas blanket).
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Temperature: Refrigerate (2–8°C) to minimize oxidation and volatility.

Container: Use tightly sealed glass or chemically resistant HDPE. Avoid aluminum (amines

can corrode amphoteric metals).

Incompatibility Matrix
Chemical Class Reaction Risk

Acids / Acid Chlorides
Violent exothermic reaction; formation of

salts/amides.

Strong Oxidizers

Fire/Explosion hazard; formation of toxic

nitrogen oxides (

).

Halogenated Hydrocarbons Potential for violent alkylation reactions.

Synthesis & Application Context
How this building block is utilized in drug development.

This compound is typically synthesized via reductive amination or nucleophilic substitution. The

diagram below illustrates a common workflow for incorporating this linker into a drug scaffold.

Precursors:
Acetone derivative +

Morpholine ethylamine

Reaction:
Reductive Amination
(Ti(OiPr)4 / NaBH4)

 Synthesis 2-Methyl-4-morpholinobutan-2-amine
(Crude)

Purification:
Acid/Base Extraction

or Distillation

 Workup Drug Synthesis:
Amide Coupling / SNAr

 Application

Click to download full resolution via product page

Figure 2: Synthesis and Application Workflow.

Experimental Note: Coupling Efficiency
Due to the steric bulk of the gem-dimethyl group, standard amide coupling conditions (e.g.,

EDC/NHS) may be sluggish.
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Recommendation: Use high-activity coupling agents like HATU or T3P in polar aprotic

solvents (DMF/DMAc) to drive the reaction to completion.

Monitoring: Monitor reaction progress via LC-MS, as the steric hindrance may lead to

incomplete conversion often mistaken for enzyme inhibition in biological assays if unreacted

amine persists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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